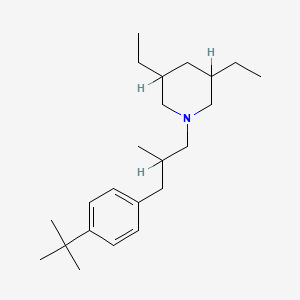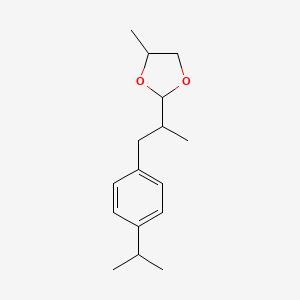
Cyclamen aldehyde propyleneglycol acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclamen aldehyde propyleneglycol acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is known for its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclamen aldehyde propyleneglycol acetal can be synthesized through the acetalization of cyclamen aldehyde with propylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion . The general reaction scheme is as follows:
Cyclamen aldehyde+Propylene glycolAcid catalystCyclamen aldehyde propyleneglycol acetal+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark traps or molecular sieves, ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclamen aldehyde propyleneglycol acetal primarily undergoes hydrolysis and transacetalization reactions. Hydrolysis occurs in the presence of aqueous acid, reverting the acetal back to the original aldehyde and alcohol . Transacetalization involves the exchange of the acetal group with another alcohol under acidic conditions .
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) at room temperature.
Transacetalization: Acid catalyst (e.g., p-toluenesulfonic acid) with an excess of the new alcohol.
Major Products Formed
Hydrolysis: Cyclamen aldehyde and propylene glycol.
Transacetalization: New acetal and the original alcohol.
Applications De Recherche Scientifique
Cyclamen aldehyde propyleneglycol acetal has various applications in scientific research, particularly in organic synthesis and medicinal chemistry. It is used as a protecting group for aldehydes and ketones, allowing selective reactions to occur without interference from the carbonyl group . Additionally, its stability makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Mécanisme D'action
The mechanism of action for cyclamen aldehyde propyleneglycol acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, leading to the formation of a hemiacetal. Subsequent protonation and removal of water result in the formation of the acetal .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde dimethyl acetal
- Acetaldehyde diethyl acetal
- Cinnamaldehyde diethyl acetal
Uniqueness
Cyclamen aldehyde propyleneglycol acetal is unique due to its specific structure, which imparts distinct stability and reactivity characteristics. Compared to other acetals, it offers enhanced stability in neutral to basic environments, making it particularly useful in protecting sensitive aldehyde groups during complex synthetic procedures .
Propriétés
Numéro CAS |
73987-12-9 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
4-methyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C16H24O2/c1-11(2)15-7-5-14(6-8-15)9-12(3)16-17-10-13(4)18-16/h5-8,11-13,16H,9-10H2,1-4H3 |
Clé InChI |
NZDDMOIJDSXEJC-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)C(C)CC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


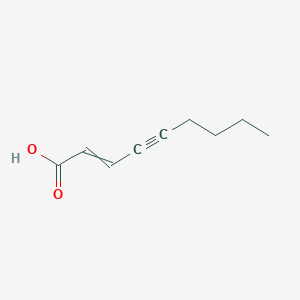




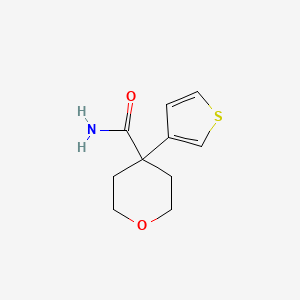
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
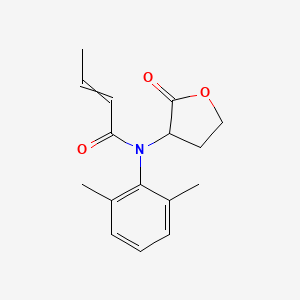

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


